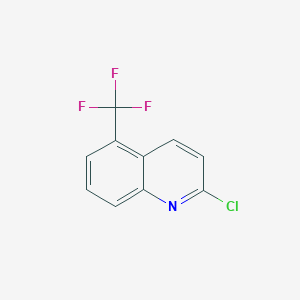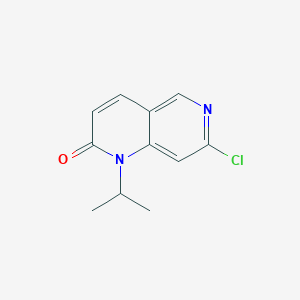![molecular formula C10H10BNO3 B13987207 [2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
[2-(Methyloxy)-8-quinolinyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxy group at the 2-position and a boronic acid group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyquinolin-8-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a palladium catalyst like PdCl2(dppf) in a suitable solvent .
Industrial Production Methods
Industrial production of (2-methoxyquinolin-8-yl)boronic acid may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often employ organolithium or Grignard reagents for the preparation of arylboronic acids . The use of photoinduced borylation and other metal-free methods can also be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide under palladium catalysis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinolin-8-ol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(2-Methoxyquinolin-8-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methoxyquinolin-8-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological applications, the boronic acid group can interact with diols, forming reversible covalent bonds that are useful in sensing and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another methoxy-substituted boronic acid with similar reactivity.
(2-Methoxyphenyl)boronic Acid: A structurally similar compound with the methoxy group in a different position.
Uniqueness
(2-Methoxyquinolin-8-yl)boronic acid is unique due to its quinoline core, which imparts distinct electronic properties and reactivity compared to simpler boronic acids. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological molecules .
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(2-methoxyquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6,13-14H,1H3 |
InChI Key |
ONNVKMAYWGRLEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


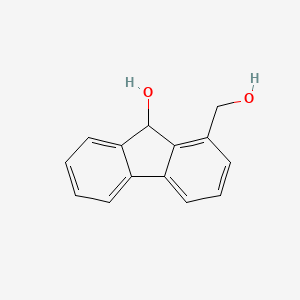

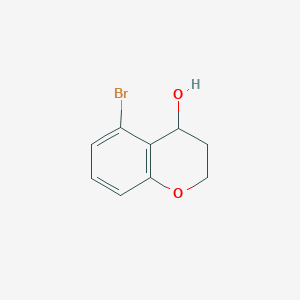
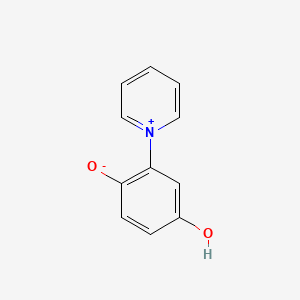

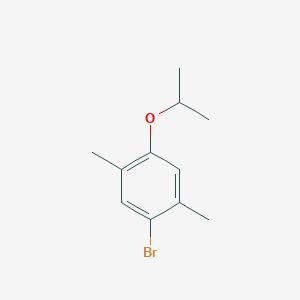
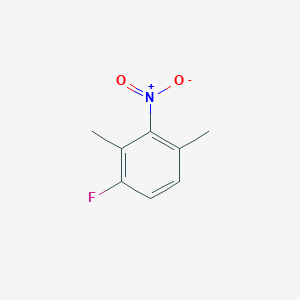
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
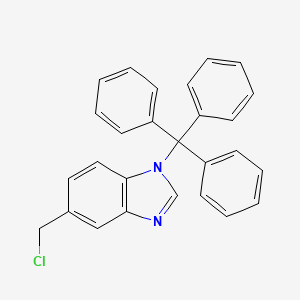
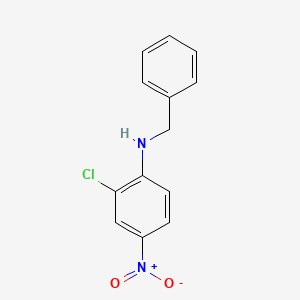

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
